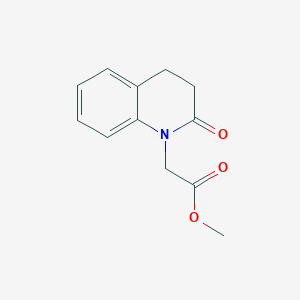

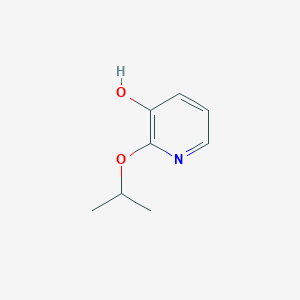

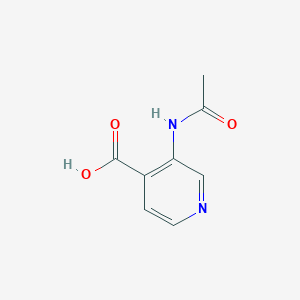

![molecular formula C12H20N2O B1288723 2-[3-(Dimethylamino)propoxy]benzylamine CAS No. 916766-87-5](/img/structure/B1288723.png)

2-[3-(Dimethylamino)propoxy]benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-(Dimethylamino)propoxy]benzylamine, also known as DMPBA, is an organic compound with a wide range of applications in scientific research. It is used in synthetic chemistry for the synthesis of various compounds, in biochemistry for its mechanism of action, and in physiological studies for its biochemical and physiological effects. In

Scientific Research Applications

Alzheimer's Disease Research

2-[3-(Dimethylamino)propoxy]benzylamine derivatives, specifically radioligands such as [18F]FDDNP and 11C-PIB, have been utilized in Alzheimer's disease research for PET amyloid imaging. These compounds have significantly contributed to understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. They also facilitate early detection of Alzheimer's disease and are instrumental in evaluating new antiamyloid therapies (Nordberg, 2007).

Pharmacology and Toxicology of Hallucinogens

In the study of serotonergic hallucinogens, N-benzylphenethylamines like this compound have shown significant biological activity. These compounds, known for their high 5-HT2A-binding affinity and hallucinogenic potency, have been a focal point in understanding the behavioral pharmacology, metabolism, and toxicity of hallucinogens. This research is crucial in addressing the health risks associated with these compounds, which include severe toxicity and fatalities (Halberstadt, 2017).

Antiviral and Antitumor Research

Water Treatment and Environmental Chemistry

The derivatives of this compound have been studied for their role in the formation and destruction of N-nitrosodimethylamine (NDMA) in water. Understanding the kinetics and mechanism of these reactions is essential for water treatment processes and for assessing the environmental impact of NDMA, a known environmental pollutant (Sharma, 2012) & (Nawrocki & Andrzejewski, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used as a catalyst for the chlorination of fatty acids and can also be used in the synthesis of amide and aromatic amine compounds .

Mode of Action

As a catalyst, it likely facilitates the reaction process, reducing the activation energy required for the reaction to proceed .

Biochemical Pathways

Given its use in the synthesis of amide and aromatic amine compounds, it may be involved in various biochemical pathways related to these compounds .

Result of Action

As a catalyst, it likely facilitates chemical reactions without being consumed in the process .

Action Environment

The action, efficacy, and stability of 2-[3-(Dimethylamino)propoxy]benzylamine can be influenced by various environmental factors. For instance, it is soluble in most organic solvents at room temperature . Therefore, the solvent used can impact its action. Additionally, it should be stored at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

2-[3-(Dimethylamino)propoxy]benzylamine plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of fatty acid chlorides and amides. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with biomolecules, enhancing its catalytic efficiency .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been observed to affect the expression of genes involved in lipid metabolism and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell proliferation. At high doses, it may exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization affects the compound’s interactions with biomolecules and its overall function within the cell .

Properties

IUPAC Name |

3-[2-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYPVGNYPWEJLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614305 |

Source

|

| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-87-5 |

Source

|

| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

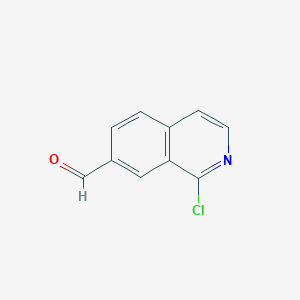

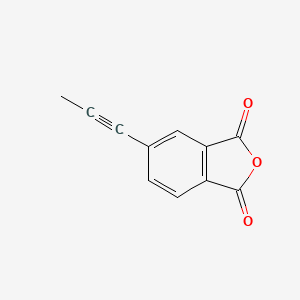

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)